![molecular formula C20H19F3N2O2 B6538602 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide CAS No. 1070959-46-4](/img/structure/B6538602.png)
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide
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Description
“N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to show activity against various targets, including kinases such as ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Modifications of the pyrrolidine scaffold, such as those present in this compound, have been reported to influence the pharmacokinetic profile of related compounds .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c21-20(22,23)16-7-5-15(6-8-16)19(27)24-17-9-3-14(4-10-17)13-18(26)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSIBZGWVILWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide |
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